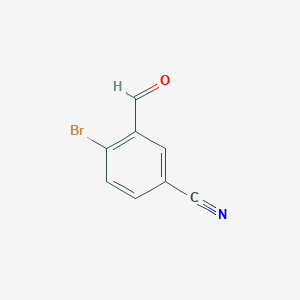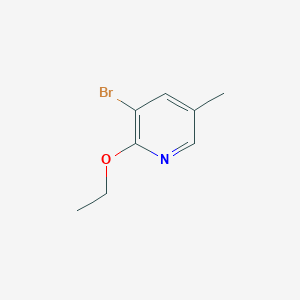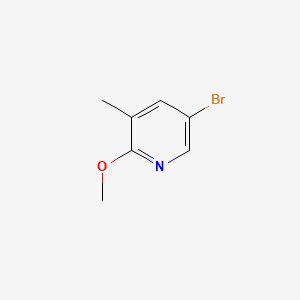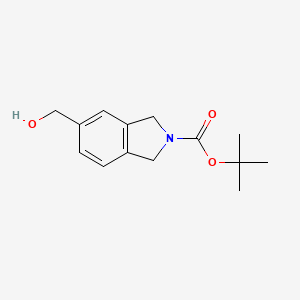![molecular formula C13H18N2 B1291536 8-Benzyl-3,8-diazabicyclo[4.2.0]octane CAS No. 1416439-26-3](/img/structure/B1291536.png)
8-Benzyl-3,8-diazabicyclo[4.2.0]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzyl-3,8-diazabicyclo[4.2.0]octane is a compound that is structurally related to 1,4-diazabicyclo[2.2.2]octane (DABCO), a well-known catalyst and reagent in organic chemistry. The compound is part of a family of diazabicycloalkanes, which are bicyclic structures containing nitrogen atoms. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related diazabicycloalkanes often involves the use of DABCO as a starting material. For example, DABCO-derived quaternary ammonium salts have been synthesized and used in ring-opening reactions with phenols and other nucleophiles to produce piperazine products . Additionally, DABCO has been utilized as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives through multicomponent reactions in aqueous media, highlighting its versatility and environmental friendliness . Another approach involves the reaction of DABCO with 3-chloropropyl silica to create a new basic catalyst for the synthesis of 4H-benzo[b]pyran derivatives .
Molecular Structure Analysis
The molecular structure of diazabicycloalkanes like this compound is characterized by the presence of nitrogen atoms in the ring system, which can significantly influence the compound's reactivity and properties. For instance, the benzo[b]-1,4-diazabicyclo[2.2.2]octene system has been studied, and the synthesis of its derivatives has been achieved through reactions with ethylene oxide and subsequent cyclization . The influence of substituents on the reactivity of nitrogen atoms in these systems has also been explored, demonstrating the importance of molecular structure in determining the outcome of synthetic reactions .
Chemical Reactions Analysis
Diazabicycloalkanes participate in various chemical reactions due to their reactive nitrogen atoms. For example, DABCO-derived compounds have been used as oxidants for the cleavage of nitrogen double bonds and the oxidation of alcohols . The reactivity of DABCO with nucleophiles has been exploited in the synthesis of piperazine derivatives, which are important in pharmaceutical chemistry . The ability to form quaternary salts through reactions with different substituents further illustrates the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazabicycloalkanes are influenced by their bicyclic structure and the presence of nitrogen atoms. These compounds typically exhibit basicity due to the lone pairs of electrons on the nitrogen atoms, which can act as nucleophilic centers in various reactions. The solubility and stability of these compounds can be modified by introducing different substituents, which can also affect their reactivity and potential applications in synthesis and medicinal chemistry.
Applications De Recherche Scientifique
Improved Synthesis Processes
Development of Scalable Synthesis Methods : Research has led to the development of an improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane, a close relative to 8-Benzyl-3,8-diazabicyclo[4.2.0]octane. This process involves the reduction of N-benzyl-2,5-dicarbethoxy-pyrrolidine and subsequent reactions to afford diverse scaffolds of the compound (Huang & Teng, 2011).
Optimized Synthesis of Analogs : Another study improved the synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane, which is structurally similar to this compound. This research offers a more efficient four-step synthesis procedure from diethyl meso-2,5-dibromoadipoate (Paliulis et al., 2007).
Catalyst and Reagent Applications
Catalysis in Organic Synthesis : 1,4-Diazabicyclo[2.2.2]octane (DABCO), which shares the diazabicyclo structure with this compound, has been used extensively as a solid catalyst in various organic transformations, highlighting the potential utility of structurally related compounds in catalysis (Baghernejad Bita, 2010).
Use as an Oxidizing Agent : Diazabicyclo[2.2.2]octane derivatives have been employed as mild oxidizing agents for converting alcohols to carbonyl compounds. This suggests potential applications of this compound in similar chemical transformations (Tajbakhsh & Habibzadeh, 2006).
Structural and Molecular Analysis
- Molecular Structure Characterization : Studies have characterized the molecular structure of diazabicyclo[3.2.1]octane, a core component of compounds like this compound, using methods like X-ray structural analysis and DFT geometry optimizations. These insights are crucial for understanding the properties and applications of these compounds (Britvin et al., 2017).
Safety and Hazards
The safety information for 8-Benzyl-3,8-diazabicyclo[4.2.0]octane includes hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Orientations Futures
The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the 3,8-diazabicyclo[4.2.0]octane core of 8-Benzyl-3,8-diazabicyclo[4.2.0]octane, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Propriétés
IUPAC Name |
8-benzyl-3,8-diazabicyclo[4.2.0]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)9-15-10-12-6-7-14-8-13(12)15/h1-5,12-14H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCVYHKAZCBAKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CN2CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Bromo-4-[(2-ethylhexyl)oxy]benzene](/img/structure/B1291472.png)




